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Compound of Interest

Compound Name: Dimethyl 2-(phenylamino)fumarate

Cat. No.: B11872993

In-Depth Technical Guide: Dimethyl 2-
(phenylamino)fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(phenylamino)fumarate, a derivative of fumaric acid, presents a molecule of
interest for further investigation in medicinal chemistry and materials science. This technical
guide provides a comprehensive overview of its chemical properties and structure, based on
available data. While extensive experimental data for this specific compound is not widely
published, this document compiles the known information and provides theoretical and
comparative data where applicable. This guide is intended to serve as a foundational resource
for researchers and professionals in drug development, outlining the core characteristics of
Dimethyl 2-(phenylamino)fumarate and providing a basis for future experimental work.

Chemical Identity and Structure

Dimethyl 2-(phenylamino)fumarate is an organic compound featuring a central fumarate core
with a phenylamino group and two methyl ester functionalities.

IUPAC Name: dimethyl (2E)-2-(phenylamino)but-2-enedioate[1]
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Synonyms: Dimethyl 2-anilino-2-butenedioate, Dimethyl 2-(phenylamino)maleate (may be used
interchangeably in some contexts, though "fumarate” specifies the E-isomer)[1]

CAS Number: 54494-74-5[2]

Molecular Formula: C12H13NO4[2]

Molecular Weight: 235.24 g/mol [1]

Chemical Structure:

Caption: 2D Structure of Dimethyl 2-(phenylamino)fumarate.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Dimethyl 2-
(phenylamino)fumarate are not readily available in the surveyed literature. The following table
summarizes the available information and provides estimated values based on related
compounds where noted.

Property Value Source/Comment
Melting Point Data not available
Boiling Point Data not available

Expected to be soluble in

common organic solvents like
Solubility Data not available DMSO, DMF, and alcohols,

based on the properties of

similar compounds.

) Likely a crystalline solid at
Appearance Data not available
room temperature.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for Dimethyl 2-
(phenylamino)fumarate is limited in publicly accessible databases. The following sections
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provide expected spectral characteristics based on the compound's structure.

'H NMR Spectroscopy

The proton NMR spectrum of Dimethyl 2-(phenylamino)fumarate is expected to show the
following signals:

e Aromatic Protons (CeHs): A complex multiplet in the range of & 7.0-7.5 ppm.
e Vinyl Proton (=CH): A singlet in the region of 4 5.0-6.0 ppm.

o Methyl Protons (OCHs): Two distinct singlets for the two ester methyl groups, likely in the
range of 6 3.5-4.0 ppm.

o Amine Proton (NH): A broad singlet, with a chemical shift that can vary depending on the
solvent and concentration.

3C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit the following key resonances:

Carbonyl Carbons (C=0): Two signals in the & 160-170 ppm region.

Aromatic Carbons (CsHs): Multiple signals between & 115-140 ppm.

Olefinic Carbons (C=C): Two signals in the é 90-140 ppm range.

Methyl Carbons (OCHs): Two signals around & 50-55 ppm.

FT-IR Spectroscopy

The infrared spectrum would likely display characteristic absorption bands for its functional
groups:

¢ N-H Stretch: A peak in the 3300-3500 cm~1 region.
e C-H Stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm~1 range.

e C=0 Stretch (ester): A strong absorption band around 1700-1730 cm~1.
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e C=C Stretch: A peak in the 1600-1650 cm~* region.
e C-N Stretch: An absorption in the 1200-1350 cm~? range.

e C-O Stretch (ester): Bands in the 1000-1300 cm~1 region.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]* at m/z 235. Key
fragmentation patterns would likely involve the loss of the methoxycarbonyl (-COOCHSs) group,
the methyl group (-CHs), and fragmentation of the phenylamino moiety.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of Dimethyl 2-
(phenylamino)fumarate is not extensively documented in the available literature. However, a
general synthetic approach can be inferred from the synthesis of related compounds.

Proposed Synthesis Pathway

A plausible synthesis involves a two-step process: the formation of the phenylamino maleic
anhydride intermediate followed by esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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